molecular formula C19H16BrN5O2 B11588179 5-({(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11588179
M. Wt: 426.3 g/mol
InChI Key: RBJRRYJZYLRJEO-UHFFFAOYSA-N
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Description

The compound (4Z)-1-(4-BROMO-2-METHYLPHENYL)-4-{[(2-HYDROXY-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-BROMO-2-METHYLPHENYL)-4-{[(2-HYDROXY-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the bromo and methyl groups: This step involves the bromination and methylation of the aromatic ring using reagents such as bromine and methyl iodide.

    Coupling with the benzodiazole moiety: The final step involves the coupling of the pyrazolone core with the benzodiazole derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Use of continuous flow reactors: to enhance reaction efficiency and control.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

    Scale-up processes: to transition from laboratory-scale synthesis to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-BROMO-2-METHYLPHENYL)-4-{[(2-HYDROXY-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Carbonyl derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-1-(4-BROMO-2-METHYLPHENYL)-4-{[(2-HYDROXY-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-BROMO-2-METHYLPHENYL)-4-{[(2-HYDROXY-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(4-CHLORO-2-METHYLPHENYL)-4-{[(2-HYDROXY-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • (4Z)-1-(4-FLUORO-2-METHYLPHENYL)-4-{[(2-HYDROXY-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-1-(4-BROMO-2-METHYLPHENYL)-4-{[(2-HYDROXY-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern and the presence of the benzodiazole moiety, which may confer unique electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16BrN5O2

Molecular Weight

426.3 g/mol

IUPAC Name

5-[[2-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C19H16BrN5O2/c1-10-7-12(20)3-6-17(10)25-18(26)14(11(2)24-25)9-21-13-4-5-15-16(8-13)23-19(27)22-15/h3-9,24H,1-2H3,(H2,22,23,27)

InChI Key

RBJRRYJZYLRJEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C(=C(N2)C)C=NC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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